molecular formula C21H21NO3 B2902641 1-oxo-1-(p-tolyl)propan-2-yl 3-(1H-indol-3-yl)propanoate CAS No. 799266-13-0

1-oxo-1-(p-tolyl)propan-2-yl 3-(1H-indol-3-yl)propanoate

Cat. No. B2902641
CAS RN: 799266-13-0
M. Wt: 335.403
InChI Key: OBQMVDSAIVVMRW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of this compound is C~24~H~23~NO~3~ , indicating 24 carbon atoms, 23 hydrogen atoms, one nitrogen atom, and three oxygen atoms. The structural formula reveals the presence of an indole ring and a p-tolyl group attached to the central propanoate moiety. The IUPAC name for the substituent ce(CH3)2CHObond\\ce{(CH3)2CH-O\\bond{-}}ce(CH3)2CH−Obond− is 'propan-2-yloxy’ .

Scientific Research Applications

Antiviral Activity

Indole derivatives have been reported to exhibit significant antiviral properties. Compounds similar to our subject molecule have shown inhibitory activity against influenza A and other viruses . The indole ring’s ability to bind with high affinity to multiple receptors can be harnessed to develop new derivatives with potent antiviral effects.

Anti-inflammatory and Analgesic Properties

Some indole derivatives have demonstrated anti-inflammatory and analgesic activities. These compounds can be compared with established medications like indomethacin and celecoxib for their effectiveness and potential side effects such as ulcerogenic index . The indole and tolyl groups in the compound may contribute to these pharmacological activities.

Antitubercular Activity

Indole-based compounds have been investigated for their efficacy against Mycobacterium tuberculosis and Mycobacterium bovis. The structural features of indole derivatives, including those similar to our compound, allow them to be active in both dormant and active states of these bacteria .

Anticancer Activity

The thiazole and pyrazole rings, when fused with indole, have shown promise in the development of new anticancer agents. These compounds aim to achieve higher specificity and lower toxicity. The combination of these rings with the indole structure, as seen in our compound, could lead to potent molecules with anticancer properties .

Tubulin Polymerization Inhibition

Indole derivatives have been designed to inhibit tubulin polymerization, which is a promising approach for cancer treatment. Compounds with structures similar to our subject molecule have been evaluated for their antiproliferative activities against various cancer cell lines, with some showing potent activities .

Medicinal Chemistry and Drug Synthesis

The reactivity of compounds containing the indole moiety makes them suitable for synthesizing a wide range of biologically active compounds. They can react with various nucleophiles, leading to the creation of new drugs or diagnostic aids. The subject compound’s structure suggests it could be a valuable precursor in medicinal chemistry applications .

properties

IUPAC Name

[1-(4-methylphenyl)-1-oxopropan-2-yl] 3-(1H-indol-3-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO3/c1-14-7-9-16(10-8-14)21(24)15(2)25-20(23)12-11-17-13-22-19-6-4-3-5-18(17)19/h3-10,13,15,22H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBQMVDSAIVVMRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(C)OC(=O)CCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-oxo-1-(p-tolyl)propan-2-yl 3-(1H-indol-3-yl)propanoate

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